molecular formula C14H21NO B2690401 (1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 2243510-22-5

(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2690401
CAS No.: 2243510-22-5
M. Wt: 219.328
InChI Key: LSCPXXITGHPXSH-WDEREUQCSA-N
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Description

(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the target compound) is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by a 6-propoxy substituent and 1,3-dimethyl groups in the (1R,3S) configuration. THIQ derivatives are widely studied for their conformational flexibility, stereochemical diversity, and roles as organocatalysts or bioactive molecules .

Properties

IUPAC Name

(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCPXXITGHPXSH-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(NC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC2=C(C=C1)[C@H](N[C@H](C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a substituted isoquinoline derivative, using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects, particularly against neurotoxins associated with Parkinson's disease. For instance, studies have shown that certain isomers of 1,3-dimethyl-tetrahydroisoquinoline can mitigate the effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces Parkinson-like symptoms in animal models . The stereochemistry of these compounds plays a crucial role in their efficacy; for example, the cis-isomer has been found to inhibit cytotoxicity induced by MPP+ (1-methyl-4-phenylpyridinium), while the trans-isomer exhibits protective effects through different biological pathways .

Potential in Treating Parkinson's Disease
The structural similarity of (1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline to selegiline—a drug used to treat Parkinson's disease—suggests its potential as a therapeutic agent. The ability of this compound to act as a protective agent against dopaminergic neuronal damage opens avenues for its use in developing new treatments for neurodegenerative diseases .

Synthesis and Derivatives

Chiral Synthesis
The synthesis of this compound involves creating chiral centers through various synthetic routes. Research has demonstrated methods for synthesizing multiple stereoisomers of tetrahydroisoquinoline compounds using chiral starting materials like alaninol and 1-phenylethylamine. This approach allows for the production of enantiomerically pure compounds that can be tested for specific biological activities .

Case Study 1: Neuroprotection Against MPTP

In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives on MPTP-induced toxicity in mice, researchers found that specific stereoisomers significantly reduced the severity of Parkinson-like symptoms. The cis-isomer was particularly effective in preventing MPP+-induced cell death in PC12 cells (a cell line used as a model for neuronal function) compared to its trans counterpart .

Case Study 2: Synthesis and Pharmacological Evaluation

Another investigation focused on synthesizing this compound and evaluating its pharmacological properties. The study highlighted the compound's potential as a lead structure for developing new drugs targeting neurodegenerative disorders due to its favorable pharmacokinetic profile and ability to cross the blood-brain barrier .

Mechanism of Action

The mechanism of action of (1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The target compound’s 6-propoxy group distinguishes it from other THIQ derivatives. Key structural analogs include:

Compound Name Substituents Configuration Key Properties/Applications References
Ethyl 6,7-dimethoxy-1-methyl-THIQ-2-carboxylate 6,7-dimethoxy, ethyl carboxylate Not specified Structural analog; known compound
6-(Methylsulfonyl)-THIQ 6-methylsulfonyl Not specified High density (1.213 g/cm³)
(1R,3S)-6,7-Dimethoxy-1-phenyl-THIQ-3-carboxylate 6,7-dimethoxy, phenyl, ester (1R,3S) Organocatalyst in Diels-Alder reactions
1,2,3,4-Tetrahydroisoquinoline (TIQ) No substituents N/A Neuroactive; crosses blood-brain barrier
  • 6,7-Dimethoxy analogs (e.g., ) are common in catalytic frameworks due to electron-donating effects that stabilize transition states in asymmetric reactions .

Stereochemical and Conformational Analysis

  • (1R,3S) Configuration :

    • The target compound’s stereochemistry aligns with chiral THIQ derivatives used in catalysis. For example, (1R,3S)-configured THIQs adopt a half-boat conformation in the N-heterocyclic ring, critical for enantioselective catalysis .
    • In contrast, diastereomers (e.g., (1S,3S) or (1R,3R)) exhibit distinct conformations (e.g., half-chair) that reduce catalytic efficiency .
  • Conformational Flexibility :

    • Substituents at the 1- and 3-positions (e.g., methyl groups) restrict ring puckering, influencing binding to biological targets or metal catalysts .

Physical and Spectral Properties

While direct data for the target compound are unavailable, analogous compounds provide insights:

Property Target Compound (Inferred) (1R,3S)-6,7-Dimethoxy-1-phenyl-THIQ-3-carboxylate TIQ
Melting Point Not reported 370–372 K Not specified
Optical Rotation ([α]D) Likely significant (chiral centers) +15.38° (c 0.26 in CHCl3) Not applicable
BBB Penetration High (propoxy enhances lipophilicity) Not studied 4.5× higher in brain vs. blood

Biological Activity

(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective effects and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C${13}$H${17}$N
  • Molecular Weight : 201.28 g/mol
  • CAS Number : Not specified in available resources.

Biological Activity Overview

Research indicates that tetrahydroisoquinoline derivatives exhibit various biological properties including neuroprotective effects, anti-inflammatory activity, and potential use in treating neurodegenerative diseases.

Neuroprotective Effects

One significant area of research involves the compound's ability to protect against neurotoxicity induced by substances like MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinson's disease-like symptoms.

Key Findings from Studies :

  • Preventing MPTP-Induced Symptoms : In studies involving mice models, this compound demonstrated a capacity to prevent bradykinesia and other behavioral abnormalities associated with MPTP administration .
  • Cytotoxicity Reduction : The compound showed effectiveness in reducing cytotoxicity induced by MPP$^+$ (the active metabolite of MPTP) in vitro. This suggests that it may have protective effects on dopaminergic neurons .

The mechanism through which this compound exerts its neuroprotective effects may involve:

  • Inhibition of Oxidative Stress : The compound may reduce oxidative stress in neuronal cells.
  • Modulation of Neurotransmitter Levels : It is hypothesized that it may help maintain dopamine levels in the striatum and protect dopaminergic neurons from degeneration .

Comparative Biological Activity

A comparative analysis of various tetrahydroisoquinoline derivatives reveals that stereoisomers play a critical role in their biological activity. For instance:

  • Cis vs. Trans Isomers : The cis-isomer of another derivative (1,3-dimethyl-N-propargyl-TIQ) was found to inhibit MPP$^+$ induced cytotoxicity more effectively than its trans counterpart .

Case Studies and Research Findings

Several studies have focused on the biological activity of tetrahydroisoquinoline derivatives:

StudyCompoundFindings
1,3-Dimethyl-N-propargyl-TIQPrevented MPTP-induced symptoms; reduced cytotoxicity in PC12 cells.
Various TIQ DerivativesExhibited neuroprotective effects; potential for treating Parkinson's disease.
Stereoselectivity in TIQ DerivativesDifferent isomers showed varying degrees of neuroprotection and cytotoxicity inhibition.

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